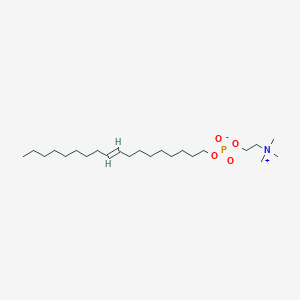

Elaidylphosphocholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

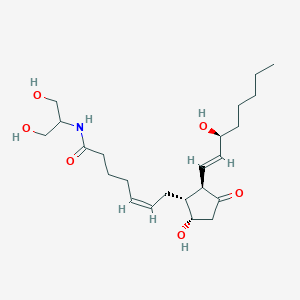

Elaidylphosphocholine (EPC) is a synthetic analogue of phosphatidylcholine, which is a major component of cell membranes. EPC has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery, gene therapy, and imaging.

Aplicaciones Científicas De Investigación

1. Impact on Phospholipids and Membrane Properties

Elaidylphosphocholine has been studied for its effects on the physical properties of cell membranes. A study showed that elaidic acid, when incorporated into phospholipids, does not significantly alter the physical state of acyl chains in the hydrophobic core of membranes, behaving similarly to a saturated fatty acid (Wolff & Entressangles, 1994).

2. Distribution in Human Erythrocytes, Platelets, and Plasma Phospholipids

Research has been conducted on the uptake and distribution of elaidic and oleic acids into human erythrocytes, platelets, and plasma phospholipids. This study revealed that elaidic acid was selectively concentrated in plasma phospholipids, indicating sensitivity of enzymes responsible for acylating phospholipids to the fatty acid's double bond configuration (Emken et al., 1979).

3. Application in Antineoplastic and Antiprotozoal Therapy

Alkylphosphocholines, including elaidylphosphocholine, have been recognized for their antineoplastic and antiprotozoal activity. These compounds have been studied for their potential in treating skin metastasis and leishmaniasis, showing promising therapeutic effects (Thaler, Hottkowitz, & Eibl, 2000).

4. Influence on Fatty Acid Esterification in Liver Cells

A study on rat liver cells showed that elaidic acid is more esterified into phospholipids than its positional isomer, vaccenic acid. This suggests that elaidic acid may affect lipid metabolic pathways differently in normal cells, which could have implications for understanding its role in various biological processes (Du et al., 2011).

5. Induction of Apoptosis in Leukemic Cells

Elaidylphosphocholine derivatives have been investigated for their ability to induce apoptosis in human leukemic cells. This selective cytotoxicity towards neoplastic cells compared to normal cells offers insights into potential therapeutic applications in cancer treatment (Diomede et al., 1993).

6. Membrane Organization and Hydration Sensitivity

Research on diphytanoylphosphatidylcholine, a related phospholipid, suggests that membrane packing geometry and headgroup orientation can be highly sensitive to hydration. This could provide a basis for understanding how elaidylphosphocholine and similar molecules interact with and influence membrane structures (Hsieh et al., 1997).

7. Effect on Lipid Composition in Cultured Cells

Elaidic acid supplementation in culture mediums has been shown to result in its incorporation into the acyl groups of phospholipids in L-M cells. This supplementation also led to the accumulation of free fatty alcohols and other lipid-related changes, indicating that elaidic acid can significantly alter cellular lipid composition (Lee & Stephens, 1982).

Propiedades

Número CAS |

137052-40-5 |

|---|---|

Nombre del producto |

Elaidylphosphocholine |

Fórmula molecular |

C23H48NO4P |

Peso molecular |

433.6 g/mol |

Nombre IUPAC |

[(E)-octadec-9-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C23H48NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h12-13H,5-11,14-23H2,1-4H3/b13-12+ |

Clave InChI |

SLVOKEOPLJCHCQ-OUKQBFOZSA-N |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

SMILES |

CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

Sinónimos |

2-[[Hydroxy[(9E)-9-octadecenyloxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt; _x000B_(E)-2-[[hydroxy(9-octadecenyloxy)phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate](/img/structure/B125576.png)

![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)